molecular formula C12H12ClNO3 B2472408 Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 855310-62-2

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B2472408
CAS No.: 855310-62-2
M. Wt: 253.68
InChI Key: NFBCFHIGCXHDLU-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a synthetic organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate, which is then cyclized using a suitable catalyst to form the oxazole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring, depending on the reagents and conditions used.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
  • Methyl 3-(2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
  • Methyl 3-(2-methylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Uniqueness

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the electronic and steric effects of the chlorine atom are beneficial.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-12(11(15)16-2)7-10(14-17-12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBCFHIGCXHDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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